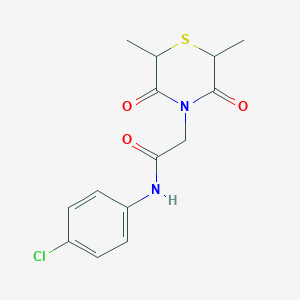

N-(4-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide

CAS No.: 868215-45-6

Cat. No.: VC7300302

Molecular Formula: C14H15ClN2O3S

Molecular Weight: 326.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 868215-45-6 |

|---|---|

| Molecular Formula | C14H15ClN2O3S |

| Molecular Weight | 326.8 |

| IUPAC Name | N-(4-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide |

| Standard InChI | InChI=1S/C14H15ClN2O3S/c1-8-13(19)17(14(20)9(2)21-8)7-12(18)16-11-5-3-10(15)4-6-11/h3-6,8-9H,7H2,1-2H3,(H,16,18) |

| Standard InChI Key | QSXNLICFMQBPRK-UHFFFAOYSA-N |

| SMILES | CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=CC=C(C=C2)Cl |

Introduction

N-(4-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide is a complex organic compound that belongs to the category of pharmaceuticals, specifically non-steroidal anti-inflammatory drugs (NSAIDs). This compound is characterized by its unique molecular structure, which includes a chlorophenyl group and a thiomorpholine moiety. The presence of these functional groups contributes to its potential biological activities and reactivity.

Synthesis

The synthesis of N-(4-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide involves several key steps, typically requiring controlled environments to optimize yield and minimize by-products. The process involves the reaction of specific precursors under conditions such as controlled temperature and pH.

Chemical Reactions and Mechanism of Action

This compound can undergo various chemical reactions, with outcomes depending on factors like solvent choice, temperature, and reactant concentrations. Its mechanism of action primarily involves interactions with specific biological targets, often assessed through pharmacological studies that evaluate binding affinities and activity against target enzymes or receptors.

Scientific Uses and Applications

N-(4-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide is of interest in both academic and industrial settings due to its potential applications in medicinal chemistry. Its unique structure suggests possible biological activity and reactivity, making it a subject of interest for further research.

Analytical Methods for Characterization

The compound's structure and purity are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These analytical techniques provide crucial data for understanding its chemical properties and potential therapeutic applications.

Comparison with Related Compounds

Other compounds, like 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,5-dimethylphenyl)acetamide, also feature thiomorpholine rings and acetamide groups but differ in their phenyl substitutions. These variations can significantly affect their biological activities and applications in medicinal chemistry.

Data Table: Key Features of N-(4-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide

| Feature | Description |

|---|---|

| Molecular Formula | Not specified in available sources |

| CAS Number | 50773-41-6 |

| Classification | Amide, NSAID |

| Synthesis | Multi-step organic reactions |

| Mechanism of Action | Interaction with biological targets |

| Analytical Methods | NMR, IR spectroscopy |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume